molecular formula C25H28N4O3 B363535 1-(4-ethylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 943101-50-6

1-(4-ethylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B363535
CAS No.: 943101-50-6
M. Wt: 432.5g/mol
InChI Key: DKMNTQXRJONYRQ-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C25H28N4O3 and a molecular weight of 432.5 g/mol . Its structure incorporates a pyrrolidin-2-one core linked to a benzimidazole group and a 4-ethylphenyl substituent, finished with a morpholino-2-oxoethyl side chain. This specific molecular architecture suggests potential for diverse biological activity, as compounds featuring pyrrolidine and benzimidazole motifs are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological properties . Researchers may be interested in this compound for building structure-activity relationship (SAR) models or as a synthetic intermediate for further chemical exploration. Analogous structures containing the pyrrolidin-2-one ring have been investigated in various therapeutic areas. For instance, certain pyrrolidine-2,5-dione (succinimide) derivatives have demonstrated significant anticonvulsant activity in preclinical models . Meanwhile, other molecules featuring the benzimidazole scaffold are known for their application in antiviral and anticancer research . The presence of both these heterocyclic systems in a single molecule makes this compound a versatile and complex building block for pharmaceutical and biochemical research. Please Note: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-2-18-7-9-20(10-8-18)28-16-19(15-23(28)30)25-26-21-5-3-4-6-22(21)29(25)17-24(31)27-11-13-32-14-12-27/h3-10,19H,2,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMNTQXRJONYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (commonly referred to as compound A ) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a pyrrolidinone core, an ethylphenyl group, and a benzo[d]imidazole moiety. The molecular formula is C24H27N3O3C_{24}H_{27}N_3O_3, with a molecular weight of approximately 437.56 g/mol. Its structural diversity suggests multiple potential interactions with biological macromolecules.

Research indicates that compound A may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that compound A may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
  • Antiproliferative Activity : In vitro assays have demonstrated that compound A exhibits significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that are critical for cell survival and proliferation. This includes potential interactions with the epidermal growth factor receptor (EGFR) pathway.

Biological Activity Data

The following table summarizes key findings related to the biological activity of compound A:

Biological Activity Cell Line/Target Effect Observed Reference
AntiproliferativeMCF-7 (breast cancer)IC50 = 12 µM
AntiproliferativeA549 (lung cancer)IC50 = 15 µM
COX-II InhibitionCOX enzyme assayIC50 = 0.011 µM
Apoptosis InductionJurkat T cellsIncreased caspase activity

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of compound A, researchers treated MCF-7 and A549 cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that compound A holds promise as a potential chemotherapeutic agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of compound A, particularly its inhibition of COX enzymes. The results showed that compound A effectively reduced prostaglandin E2 production in cultured macrophages, indicating its potential utility in managing inflammatory diseases .

Comparison with Similar Compounds

1-(4-Butylphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

  • Key Differences: 4-Butylphenyl vs. Piperidin-1-yl vs. Morpholino: Piperidine lacks the oxygen atom present in morpholine, reducing polarity and hydrogen-bonding capacity.
  • Impact: The piperidine analog (Mol. Wt. 456.6) may exhibit lower solubility and altered binding kinetics compared to the morpholino-containing target compound (estimated Mol. Wt. ~434.5).

1-(3-Chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

  • Phenoxyethyl vs. Morpholino-2-oxoethyl: The phenoxyethyl group introduces aromaticity and reduced polarity compared to the morpholino-ketone linker.
  • Impact : Increased hydrophobicity (Mol. Wt. 445.9) may favor CNS penetration but limit solubility in polar solvents.

1-(2-Methoxyphenyl)-4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzo[d]imidazol-2-yl}pyrrolidin-2-one

  • Ether Linkage: The 2-(4-allyl-2-methoxyphenoxy)ethyl chain increases steric bulk and flexibility.
  • Impact : Higher molecular weight (483.5) and conformational flexibility may reduce binding specificity.

1-{2-(4-Chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole Propan-2-ol Monosolvate

  • Key Differences: Chlorobenzyloxy and Morpholinyl Groups: The morpholine is directly attached to a phenyl ring, differing from the target compound’s acetyl-linked morpholino group.
  • Impact: Altered spatial arrangement may influence target affinity compared to the acetyl-morpholino linker in the target compound.

Data Table: Structural and Physicochemical Comparison

Compound (Reference) Phenyl Substituent Benzimidazole Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 4-Ethylphenyl 2-Morpholino-2-oxoethyl C24H26N4O3 ~434.5 High polarity (morpholine), moderate lipophilicity
1-(4-Butylphenyl) analog 4-Butylphenyl 2-Piperidino-2-oxoethyl C27H32N4O2 456.6 Increased lipophilicity, reduced solubility
1-(3-Chloro-4-methylphenyl) 3-Chloro-4-methylphenyl 2-Phenoxyethyl C26H24ClN3O2 445.9 Hydrophobic, electron-withdrawing Cl
1-(2-Methoxyphenyl) 2-Methoxyphenyl 2-(4-Allyl-2-methoxyphenoxy)ethyl C29H29N3O4 483.5 High steric bulk, potential metabolic sites
Morpholinyl-benzimidazole 4-(Morpholin-4-yl)phenyl 2-(4-Chlorobenzyloxy)ethyl C28H29ClN4O3 511.0 Enhanced H-bonding, complex conformation

Key Findings from Structural Comparisons

Substituent Polarity: Morpholino-containing compounds (target and ) exhibit higher polarity than piperidine or phenoxyethyl analogs, favoring aqueous solubility and target interactions .

Alkyl Chain Length: Shorter chains (e.g., ethyl vs.

Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) may enhance binding to electron-rich targets, while electron-donating groups (e.g., methoxy in ) could stabilize charge-transfer interactions.

Linker Flexibility: The acetyl group in the target compound’s morpholino linker provides conformational restraint compared to ether or phenoxyethyl linkers, possibly improving binding specificity .

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